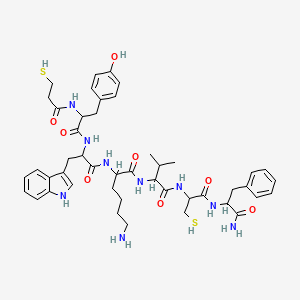

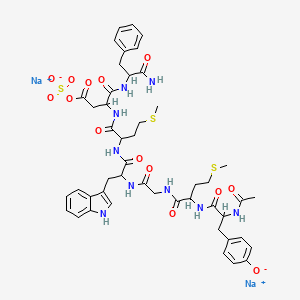

deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 ist ein synthetisches Peptid, das aus acht Aminosäuren besteht. Diese Verbindung zeichnet sich durch ihre einzigartige Sequenz und das Vorhandensein von sowohl L- als auch D-Aminosäuren aus, was ihre biologische Aktivität und Stabilität beeinflussen kann. Peptide wie dieses werden oft wegen ihrer potenziellen therapeutischen Anwendungen und ihrer Fähigkeit, mit verschiedenen biologischen Zielmolekülen zu interagieren, untersucht.

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von this compound erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kopplung: Jede Aminosäure wird aktiviert und an die Harz-gebundene Peptidkette gekoppelt.

Entschützung: Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kopplungsschritt zu ermöglichen.

Abspaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieses Peptids würde wahrscheinlich eine großtechnische SPPS unter Verwendung von automatisierten Peptidsynthesizern zur Steigerung der Effizienz und Ausbeute umfassen. Der Prozess wäre auf Skalierbarkeit optimiert, einschließlich der Verwendung von Hochdurchsatz-Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC).

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Cysteinreste können Disulfidbrücken bilden, die die Peptidstruktur stabilisieren können.

Reduktion: Disulfidbrücken können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch Substitutionsreaktionen modifiziert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod können verwendet werden, um Cysteinreste zu oxidieren.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol können Disulfidbrücken reduzieren.

Substitution: Verschiedene Reagenzien, wie z. B. N-Hydroxysuccinimid (NHS)-Ester, können für die Aminosäuresubstitution verwendet werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen sind modifizierte Peptide mit veränderter Stabilität, Aktivität oder Bindungseigenschaften, abhängig von den vorgenommenen spezifischen Modifikationen.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Untersucht wegen seiner einzigartigen Sequenz und seines Potenzials zur Bildung stabiler Strukturen.

Biologie: Wird verwendet, um Peptid-Protein-Interaktionen und zelluläre Aufnahmemechanismen zu untersuchen.

Medizin: Wird wegen seiner potenziellen therapeutischen Anwendungen erforscht, wie z. B. die gezielte Ansteuerung spezifischer Rezeptoren oder Signalwege.

Industrie: Wird bei der Entwicklung von Peptid-basierten Materialien und als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken eingesetzt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide would likely involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process would be optimized for scale, including the use of high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds, which can stabilize the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid substitution.

Major Products

The major products of these reactions include modified peptides with altered stability, activity, or binding properties, depending on the specific modifications made.

Wissenschaftliche Forschungsanwendungen

Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 has several scientific research applications:

Chemistry: Studied for its unique sequence and potential to form stable structures.

Biology: Used to investigate peptide-protein interactions and cellular uptake mechanisms.

Medicine: Explored for its potential therapeutic applications, such as targeting specific receptors or pathways.

Industry: Utilized in the development of peptide-based materials and as a model compound for studying peptide synthesis and modification techniques.

Wirkmechanismus

Der Wirkungsmechanismus von Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen, wie z. B. Rezeptoren oder Enzymen. Das Vorhandensein von D-Aminosäuren kann die Stabilität und Resistenz des Peptids gegenüber enzymatischem Abbau erhöhen, sodass es seine Wirkungen effektiver ausüben kann. Die genauen Signalwege und Zielmoleküle hängen vom spezifischen biologischen Kontext ab, in dem das Peptid verwendet wird.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Oxytocin-Analoga: Peptide mit ähnlichen Sequenzen, die auf Oxytocin-Rezeptoren zielen.

Vasopressin-Analoga: Peptide, die mit Vasopressin-Rezeptoren interagieren.

Andere synthetische Peptide: Peptide, die für bestimmte therapeutische oder Forschungszwecke entwickelt wurden.

Einzigartigkeit

Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2 ist einzigartig aufgrund seiner spezifischen Sequenz und der Einbeziehung von sowohl L- als auch D-Aminosäuren, die im Vergleich zu Peptiden, die ausschließlich aus L-Aminosäuren bestehen, besondere biologische Eigenschaften und Stabilitätsvorteile verleihen können.

Eigenschaften

Molekularformel |

C46H61N9O8S2 |

|---|---|

Molekulargewicht |

932.2 g/mol |

IUPAC-Name |

6-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[2-[[3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide |

InChI |

InChI=1S/C46H61N9O8S2/c1-27(2)40(46(63)54-38(26-65)45(62)52-35(41(48)58)22-28-10-4-3-5-11-28)55-42(59)34(14-8-9-20-47)51-44(61)37(24-30-25-49-33-13-7-6-12-32(30)33)53-43(60)36(50-39(57)19-21-64)23-29-15-17-31(56)18-16-29/h3-7,10-13,15-18,25,27,34-38,40,49,56,64-65H,8-9,14,19-24,26,47H2,1-2H3,(H2,48,58)(H,50,57)(H,51,61)(H,52,62)(H,53,60)(H,54,63)(H,55,59) |

InChI-Schlüssel |

UUCIBIYNEVFSQS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CCS |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-iodo-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B12109595.png)

![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene](/img/structure/B12109596.png)

![[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12109649.png)

![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)

![4-Amino-5-bromobenzo[c][1,2,5]thiadiazole](/img/structure/B12109672.png)